rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
Description
Chemical Structure and Properties
The compound rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans (CAS: EN300-383878) is a cyclopropane derivative featuring an imidazole substituent and a trans-configuration at the cyclopropane ring. Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 196.08 g/mol and a purity of ≥95% . The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical studies.
Properties
Molecular Formula |
C6H11Cl2N3 |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H |
InChI Key |
ODXDXCXYKISHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nitrogen Ylide-Mediated Cyclopropanation
The nitrogen ylide approach, adapted from pyrimidinyl cyclopropane syntheses, offers a robust pathway for trans-cyclopropane formation. For the target compound, 4-vinylimidazole serves as the alkene substrate. The ylide is generated via reaction of t-butyl bromoacetate with 1,4-diazabicyclo[2.2.2]octane (DABCO), forming a reactive intermediate that adds across the double bond.
Mechanistic Insights
- Ylide generation:
$$ \text{DABCO} + \text{t-butyl bromoacetate} \rightarrow \text{ylide (CH}2\text{CO}2\text{t-Bu}^- \cdots \text{DABCOH}^+ $$ - Cyclopropanation: The ylide undergoes [2+1] cycloaddition with 4-vinylimidazole, yielding a trans-cyclopropane ester due to steric and electronic preferences.
Optimization
Copper-Catalyzed Diazocompound Cyclopropanation
Copper(I)-catalyzed methods, as demonstrated for trans-cyclopropyl esters, provide an alternative route. Here, 4-imidazolecarboxaldehyde reacts with ethyl diazoacetate under Cu(I)/triphenylphosphine catalysis, forming a γ,δ-unsaturated ester intermediate. Subsequent Pd-catalyzed cyclopropanation with diazomethane installs the trans-cyclopropane core.
Reaction Conditions
- Catalyst: CuI (5 mol%), PPh$$_3$$ (1 equiv).
- Diazo reagent: Ethyl diazoacetate (2.0 equiv), diazomethane (excess).
- Yield: Up to 85% for analogous arylcyclopropanes.
Functional Group Interconversion
- Ester hydrolysis: NaOH/EtOH, 80°C.
- Amine installation: Hofmann degradation of the resultant carboxylic acid via amide intermediacy (NH$$3$$, SOCl$$2$$) and Br$$_2$$/NaOH treatment.
Comparative Analysis of Synthetic Routes
Salt Formation and Purification
The free amine is converted to its dihydrochloride salt via HCl gas saturation in anhydrous ether or methanol. Recrystallization from ethanol/ether mixtures enhances purity.
Critical Parameters
Challenges and Mitigation
- Imidazole Stability : Avoid strong acids/bases during cyclopropanation; use buffered conditions (pH 6–8).
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (unreported in current methods) could resolve the rac mixture, but racemic synthesis remains practical.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride may act as a modulator for neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential use in treating conditions such as depression and anxiety.
In studies involving monoamine oxidase (MAO) inhibitors, compounds similar to this cyclopropane derivative have demonstrated efficacy in inhibiting MAO A and B, which are critical in the metabolism of neurotransmitters like serotonin and dopamine . The inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, providing a therapeutic effect for mood disorders.
Antimicrobial Activity
The imidazole ring present in the compound is known for its biological activity against various pathogens. Preliminary studies suggest that derivatives containing imidazole exhibit antimicrobial properties, making rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride a candidate for further investigation in antimicrobial therapies .
Case Study 1: MAO Inhibition
A study focused on the synthesis of fluorinated cyclopropanes reported that compounds with similar structures to rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride showed significant inhibitory effects on MAO enzymes. The research highlighted that modifications to the cyclopropane structure could enhance selectivity and potency against MAO A and B, suggesting a pathway for developing new antidepressants .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated several imidazole-containing compounds against bacterial strains. The study found that certain derivatives displayed promising antibacterial activity, potentially leading to the development of new antibiotics targeting resistant strains .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action for rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Key Observations :
Structural Complexity :
- The target compound’s cyclopropane core distinguishes it from analogs like the imidazo[1,2-a]pyridine derivative, which lacks ring strain and exhibits a planar aromatic system . Cyclopropane’s rigidity may influence binding affinity in receptor-targeted applications.
- The pyrrolidine-morpholine hybrid (CAS: EN300-729545) introduces conformational flexibility but lacks the stereochemical constraints of cyclopropane .
Salt Form and Solubility: The dihydrochloride salt in the target compound contrasts with the monohydrochloride salt of (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid . This difference may affect solubility and bioavailability.
However, substituents like the phenylethyl group in the imidazo[1,2-a]pyridine derivative may enhance lipophilicity .
Limitations and Contradictions in Available Data
- Purity Metrics : Most analogs report ≥95% purity, but the pyrrolidine-morpholine hybrid lacks this data, complicating direct comparisons .
Biological Activity
The compound rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans (CAS Number: 223571-77-5), is a cyclopropane derivative featuring an imidazole moiety. Its biological activity has been of interest in various pharmacological contexts, particularly due to its structural similarities with known bioactive compounds. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H11Cl2N3
- Molecular Weight : 196 Da
- LogP : -0.57
- Polar Surface Area : 55 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 2
The compound's biological activity is primarily attributed to its interaction with imidazoline binding sites (IBS) and adrenergic receptors. Studies have indicated that compounds containing imidazole rings can exhibit significant affinity for these sites, influencing cardiovascular functions such as blood pressure and heart rate regulation.
Biological Activity Overview
Research has shown that rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride acts as an agonist at imidazoline receptors, which are implicated in various physiological processes including:
- Antihypertensive Effects : The compound has been evaluated for its potential to lower mean arterial blood pressure (MAP) in spontaneously hypertensive rats. High-affinity interactions with IBS and alpha adrenergic receptors were correlated with reduced MAP .
Data Table: Biological Activity Findings
Case Study 1: Antihypertensive Evaluation
In a controlled study involving spontaneously hypertensive rats, rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride demonstrated a dose-dependent decrease in MAP. The study highlighted the compound's potential as a therapeutic agent for hypertension management.
Case Study 2: Receptor Binding Affinity
A comparative analysis of various derivatives indicated that the structural modifications in the imidazole ring significantly influenced receptor binding affinity. The results suggested that rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride could serve as a lead compound for developing novel antihypertensive agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, and how are intermediates characterized?
- Answer : The synthesis typically involves cyclopropanation reactions to construct the strained cyclopropane ring, followed by functionalization of the imidazole moiety. For example, cyclopropane rings are often formed via [2+1] cycloadditions using carbene precursors or transition-metal-catalyzed methods. Intermediates are characterized using FT-IR to confirm functional groups (e.g., amine and imidazole vibrations) and NMR spectroscopy to resolve stereochemistry . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity and molecular weight confirmation.
Q. Which spectroscopic and analytical techniques are critical for confirming the stereochemical integrity of this compound?
- Answer :
- Chiral HPLC or capillary electrophoresis distinguishes enantiomers, ensuring the rac (racemic) designation is valid.
- X-ray crystallography provides definitive stereochemical assignment of the cyclopropane ring and imidazole orientation .
- 2D NMR (e.g., NOESY or ROESY) identifies spatial proximity of protons to confirm trans-configuration in the cyclopropane ring .
Q. How does the cyclopropane ring influence the compound’s stability under varying pH conditions?
- Answer : The cyclopropane ring introduces significant angle strain, making the compound susceptible to ring-opening reactions under acidic or basic conditions. Stability studies involve incubating the compound in buffers across a pH range (e.g., 2–12) and monitoring degradation via UV-Vis spectroscopy or LC-MS . The dihydrochloride salt form enhances aqueous solubility but may accelerate hydrolysis under alkaline conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the enantiomeric resolution of this compound during synthesis?
- Answer :
- Factorial designs identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting enantioselectivity. For example, a central composite design (CCD) optimizes reaction conditions for asymmetric cyclopropanation .
- Response surface methodology (RSM) models interactions between variables, enabling prediction of optimal conditions for maximum enantiomeric excess (ee). Statistical software (e.g., JMP, Minitab) analyzes data to minimize experimental runs while maximizing resolution .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Quantum mechanical calculations (e.g., DFT) map electron density to identify reactive sites on the cyclopropane ring and imidazole group .
- Molecular docking (using AutoDock Vina or Schrödinger) simulates binding to targets like histamine receptors, guided by the compound’s stereochemistry. Free energy perturbation (FEP) calculations refine binding affinity predictions .
- Molecular dynamics (MD) simulations assess conformational stability in aqueous or lipid environments, critical for pharmacokinetic profiling .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer :
- Meta-analysis of published studies identifies variables such as assay conditions (e.g., pH, temperature) or cell line variability. For example, differences in IC₅₀ values may arise from variations in cell membrane permeability or off-target effects .
- Dose-response reevaluation under standardized protocols (e.g., OECD guidelines) clarifies discrepancies.
- Counter-screening against related targets (e.g., other imidazole-binding enzymes) isolates specificity .
Methodological Challenges and Solutions
Q. What strategies mitigate the hygroscopicity of the dihydrochloride salt during storage and handling?
- Answer :
- Lyophilization converts the salt into a stable amorphous solid, reducing water absorption.
- Storage under inert atmospheres (e.g., argon) in desiccated containers (with silica gel) prevents hydrolysis .
- Karl Fischer titration monitors residual moisture content to ensure compliance with ICH stability guidelines .
Q. How can researchers leverage advances in reaction path search algorithms to design novel derivatives?
- Answer :
- Artificial force-induced reaction (AFIR) methods automatically generate plausible reaction pathways for functionalizing the cyclopropane ring or imidazole group .
- Machine learning (ML) models trained on existing cyclopropane reaction datasets predict regioselectivity in substitution reactions.
- High-throughput experimentation (HTE) validates computational predictions, accelerating derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
